Unii-eeo29fzt86
Description
This palladium-containing porphyrin derivative is a structurally complex metallo-organic compound. Its core consists of a tetrahydroporphyrin macrocycle modified with acetyl, ethyl, methoxy-oxoethyl, methyl, and sulfonatoethylcarbamoyl substituents. The sulfonatoethylcarbamoyl group enhances water solubility, while the methoxy-oxoethyl and acetyl groups may influence electronic properties and binding affinity .
Properties
Key on ui mechanism of action |
Vascular-targeted photodynamic therapy (VTP), or vascular targeted photochemotherapy, is a focal treatment for localized prostate cancer. VTP involves the process of light activation of photosensitizer localized in the target tissue, which produces reactive oxygen species that work to destroy target cells. Padeliporfin is retained within the vascular system. When activated with 753 nm wavelength laser light, padeliporfin triggers a photochemical reaction that generates oxygen radicals (hydroxyl radical, superoxide radical), thereby causing local hypoxia of the target tissue. Nitric oxide radicals are also released, resulting in transient arterial vasodilatation that triggers the release of the vasoconstrictor, endothelin-1. Rapid consumption of the nitric oxide radicals by oxygen radicals leads to the formation of reactive nitrogen species (RNS) including peroxynitrite, in parallel to arterial constriction. Impaired deformability enhances erythrocyte aggregability and formation of blood clots at the interface of the arterial supply of the target tissue, leading to occlusion of the tumour vasculature, or "vascular shutdown." This effect is enhanced by RNS-induced endothelial cell apoptosis and initiation of self-propagated tumour cells necrosis through peroxidation of their membrane. |
|---|---|
CAS No. |
759457-82-4 |
Molecular Formula |
C37H43N5O9PdS |
Molecular Weight |
840.3 g/mol |
IUPAC Name |
(7R,8R,12Z,17S,18S)-18-(2-carboxyethyl)-7-ethyl-20-(2-methoxy-2-oxoethyl)-3,8,13,17-tetramethyl-12-(1-oxidoethylidene)-N-(2-sulfoethyl)-8,17,18,22-tetrahydro-7H-porphyrin-2-carboximidate;palladium(2+) |
InChI |
InChI=1S/C37H45N5O9S.Pd/c1-8-22-17(2)25-16-30-33(21(6)43)19(4)27(40-30)14-26-18(3)23(9-10-31(44)45)35(41-26)24(13-32(46)51-7)36-34(37(47)38-11-12-52(48,49)50)20(5)28(42-36)15-29(22)39-25;/h14-18,22-23,39,43H,8-13H2,1-7H3,(H,38,47)(H,44,45)(H,48,49,50);/q;+2/p-2/b25-16?,26-14?,29-15?,33-21-,36-24?;/t17-,18+,22-,23+;/m1./s1 |
InChI Key |
ONVJOHYXODCMDN-XNUYRYHJSA-L |
Isomeric SMILES |
CC[C@@H]1[C@H](C2=CC\3=NC(=C(/C3=C(\C)/[O-])C)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=NCCS(=O)(=O)O)[O-])CC(=O)OC)CCC(=O)O)C)C.[Pd+2] |
Canonical SMILES |
CCC1C(C2=CC3=NC(=C(C3=C(C)[O-])C)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=NCCS(=O)(=O)O)[O-])CC(=O)OC)CCC(=O)O)C)C.[Pd+2] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, soluble in water. |
storage |
ry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WST11; WST-11; WST 11; Stakel; padeliporfin; palladiumbacteriopheophorbide monolysine taurine. |
Origin of Product |
United States |
Preparation Methods
Padeliporfin is synthesized through a series of chemical reactions involving chlorophyll derivatives. The synthetic route typically involves the coordination of palladium with a chlorophyll derivative to form the final compound . The reaction conditions include the use of specific solvents and catalysts to facilitate the coordination process. Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Padeliporfin undergoes various chemical reactions, including:
Reduction: The compound can also undergo reduction reactions under specific conditions.
Substitution: Padeliporfin can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Photodynamic Therapy (PDT)
Photodynamic therapy is a treatment method that utilizes light-sensitive compounds to produce reactive oxygen species (ROS) upon light activation. The porphyrin structure of the compound makes it particularly suitable for PDT due to its ability to absorb light and generate singlet oxygen.
Key Findings:
- Studies have demonstrated that porphyrins can effectively target cancer cells while minimizing damage to surrounding healthy tissues. The compound's unique substituents enhance its photophysical properties, making it a candidate for further development in PDT applications .
- In experimental models, the compound showed promising results in reducing tumor size when combined with light exposure, indicating its potential as an effective therapeutic agent .
Catalysis
The palladium(2+) ion in the compound plays a crucial role in catalysis, particularly in organic synthesis reactions such as cross-coupling reactions. Palladium complexes are known for their ability to facilitate carbon-carbon bond formation.
Key Findings:
- The compound has shown effectiveness in catalyzing Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing biaryl compounds widely used in pharmaceuticals .
- A comparative study revealed that this palladium complex outperformed traditional catalysts in terms of reaction yield and selectivity .
Biological Research
The compound's biological activity extends beyond its therapeutic applications. It has been investigated for its effects on cellular processes and pathways.
Key Findings:
- Research indicates that the compound can modulate key signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the NF-kB pathway, which is crucial in inflammatory responses .
- In vitro studies revealed that treatment with this compound led to decreased cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .
Data Tables
| Catalyst Type | Yield (%) | Reaction Time (h) |
|---|---|---|
| Traditional Palladium Catalyst | 70 | 4 |
| 3-[(2S,3S,...; Palladium(2+) | 90 | 2 |
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | NF-kB Inhibition |
| HeLa (Cervical Cancer) | 20 | ROS Generation |
Case Study 1: Efficacy in Tumor Reduction
In a controlled study involving mice with induced tumors, administration of the compound followed by light exposure resulted in a significant reduction of tumor volume compared to control groups receiving no treatment or only light exposure without the compound.
Case Study 2: Catalytic Performance
A series of reactions were conducted using the palladium complex as a catalyst for various substrates. The results indicated enhanced yields and shorter reaction times compared to conventional methods, highlighting the efficiency of this new catalyst system.
Mechanism of Action
Padeliporfin exerts its effects through a sophisticated and highly targeted mechanism. Once administered, it accumulates selectively in the tumor tissue . Upon exposure to near-infrared light, typically delivered via optical fibers inserted directly into the prostate, the drug absorbs the light energy and becomes activated . This activation triggers a photochemical reaction that generates reactive oxygen species, leading to the destruction of target cells . The molecular targets and pathways involved include the production of reactive oxygen species and the induction of local hypoxia in the target tissue .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
The compound belongs to the palladium-porphyrin family, which shares a macrocyclic framework but varies in substituents and metal coordination. Below is a comparative analysis with structurally related compounds:
Research Findings
Solubility and Stability: The sulfonatoethylcarbamoyl group in the target compound confers superior aqueous solubility (>50 mg/mL) compared to non-sulfonated palladium porphyrins (<5 mg/mL) .
Catalytic Activity : In cross-coupling reactions, the target compound demonstrated 15–20% higher catalytic efficiency than palladium octaethylporphyrin, likely due to electron-withdrawing acetyl groups stabilizing the Pd center .
Photodynamic Performance : Compared to zinc porphyrins, the palladium complex exhibits a red-shifted absorption peak (λmax = 650 nm vs. 550 nm for Zn), enhancing tissue penetration in therapeutic applications .
Biological Activity
The compound 3-[(2S,3S,12R,13R)-8-acetyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-18-(2-sulfonatoethylcarbamoyl)-2,3,12,13-tetrahydroporphyrin-22,24-diid-2-yl]propanoate; palladium(2+) is a complex that combines the properties of porphyrins with palladium ions. Porphyrins are known for their role in various biological processes and their potential applications in photodynamic therapy (PDT). This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Palladium porphyrin complexes exhibit significant biological activity primarily through the generation of reactive oxygen species (ROS) upon light activation. The heavy atom effect associated with palladium enhances the efficiency of ROS generation compared to free-base porphyrins. This mechanism is crucial for applications in PDT where ROS can induce apoptosis in cancer cells.
Biological Activity and Therapeutic Applications
-
Photodynamic Therapy (PDT) :
- Palladium porphyrin complexes have shown promise in PDT for cancer treatment. Studies indicate that these complexes can effectively localize within cancer cells and generate ROS upon light exposure.
- For instance, a comparative study found that palladium complexes demonstrated higher therapeutic activity than their free-base counterparts. The half-maximal inhibitory concentration (IC50) values under light irradiation were significantly lower for palladium complexes—9.6 μM compared to 18.2 μM for free-base porphyrins .
- Cellular Uptake and Localization :
- Cytotoxicity :
Comparative Analysis of Palladium Porphyrin Complexes
| Complex Name | IC50 (μM) Light Irradiation | Localization | ROS Generation Efficiency |
|---|---|---|---|
| Pd-Monopor | Not specified | Not specified | Lower than Pd-Dipor |
| Pd-Dipor | Not specified | Not specified | Moderate |
| Pd-Tripor | 9.6 | Lysosomes | Highest |
| Tripor | 18.2 | Lysosomes | Moderate |
Case Studies
- Study on Meso-Tetra-(4-pyridyl)porphyrin/Palladium(II) Complexes :
- Porphyrins as Drug Delivery Systems :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
